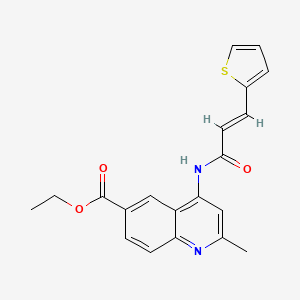

![molecular formula C7H6ClN3O2 B2614454 Imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride CAS No. 2470439-94-0](/img/structure/B2614454.png)

Imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride is a chemical compound that has been recognized as a potential therapeutic agent. It has been identified as an IL-17A inhibitor, which could be used for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis . It is also used as an intermediate of cefozopran, a building block in fused ring systems .

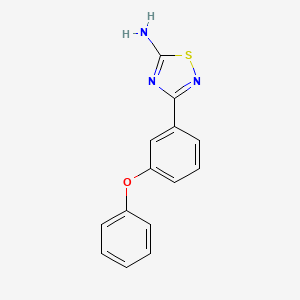

Molecular Structure Analysis

The molecular structure of Imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride is characterized by a unique physicochemical property. The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of Imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride include a molecular weight of 163.14 . It is a solid at room temperature .Applications De Recherche Scientifique

Anti-Inflammatory Agents

Imidazo[1,2-b]pyridazine derivatives have shown significant potential as anti-inflammatory agents. These compounds can inhibit the activity of interleukin-17A (IL-17A), a cytokine involved in chronic inflammatory diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis . By targeting IL-17A, these derivatives can reduce inflammation and tissue damage associated with these conditions.

Anticancer Agents

Research has demonstrated that imidazo[1,2-b]pyridazine derivatives can act as effective anticancer agents. These compounds have been explored for their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, the kinase inhibitor ponatinib, which contains an imidazo[1,2-b]pyridazine scaffold, has been successful in treating certain types of leukemia . This highlights the potential of these derivatives in developing targeted cancer therapies.

Antiviral Agents

Imidazo[1,2-b]pyridazine derivatives have also been investigated for their antiviral properties. These compounds can inhibit viral replication by targeting specific viral enzymes or proteins. This makes them promising candidates for the development of new antiviral drugs, particularly against viruses that have developed resistance to existing treatments .

Neuroprotective Agents

The neuroprotective potential of imidazo[1,2-b]pyridazine derivatives has been explored in various studies. These compounds can protect neurons from damage caused by oxidative stress and inflammation, which are common features of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . By mitigating these damaging processes, these derivatives could help in developing treatments to slow down or prevent the progression of neurodegenerative disorders.

Antibacterial Agents

Imidazo[1,2-b]pyridazine derivatives have shown promise as antibacterial agents. They can inhibit the growth of various bacterial strains by targeting essential bacterial enzymes or pathways. This makes them potential candidates for developing new antibiotics, especially in the face of increasing antibiotic resistance .

Antifungal Agents

Research has also highlighted the antifungal properties of imidazo[1,2-b]pyridazine derivatives. These compounds can inhibit the growth of pathogenic fungi by interfering with fungal cell wall synthesis or other critical processes. This positions them as potential new treatments for fungal infections, which are often difficult to treat with existing antifungal drugs .

Cardioprotective Agents

Imidazo[1,2-b]pyridazine derivatives have been studied for their cardioprotective effects. These compounds can protect cardiac cells from damage caused by ischemia-reperfusion injury, a common issue in heart attacks and other cardiovascular diseases. By reducing oxidative stress and inflammation in cardiac tissues, these derivatives could help in developing therapies to protect the heart .

Antidiabetic Agents

Finally, imidazo[1,2-b]pyridazine derivatives have potential applications as antidiabetic agents. These compounds can improve insulin sensitivity and reduce blood glucose levels, making them promising candidates for the treatment of type 2 diabetes. Their ability to modulate key metabolic pathways involved in glucose homeostasis highlights their potential in managing diabetes .

These diverse applications underscore the versatility and potential of imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride in various fields of scientific research and drug development.

Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis [Recent advances in development of imidazo 1,2- - RSC Publishing Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal …

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2.ClH/c11-7(12)5-4-10-6(9-5)2-1-3-8-10;/h1-4H,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVMBMAQIHFKOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2N=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2614376.png)

![N-(4-isopropylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2614379.png)

![7-Fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B2614381.png)

![Methyl 5-ethyl-2-{[(3-oxo-2-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B2614384.png)

![1-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propan-1-one](/img/structure/B2614386.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide](/img/structure/B2614389.png)

![N-{[3-(4-fluorobenzyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2614392.png)